3-Amino-1,1-diethoxypropan-2-ol

β-hydroxy dithiane synthesis acyl anion equivalent masked aldehyde strategy

Multi-step synthetic routes requiring latent aldehyde functionality fail when unprotected amino-diols cause premature condensation or over-oxidation. 3-Amino-1,1-diethoxypropan-2-ol solves this with a diethyl acetal group stable under basic and nucleophilic conditions, enabling sequential amine derivatization followed by orthogonal aldehyde unveiling. • Enables β-hydroxy 1,3-dithiane construction via alkyne synthon chemistry-chemically incompatible with unprotected 3-amino-1,2-propanediol • Pre-installed acetal eliminates interim hydroxyl protection, saving ≥1 synthetic step and reducing auxiliary reagent procurement • Validated in polycyclodextrin crosslinking for transition-metal-coordinated nanomedicine drug delivery systems Supplied at ≥95% purity with full QA documentation. For R&D use only.

Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
CAS No. 115827-18-4
Cat. No. B056550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,1-diethoxypropan-2-ol
CAS115827-18-4
Synonyms2-Propanol, 3-amino-1,1-diethoxy-
Molecular FormulaC7H17NO3
Molecular Weight163.21 g/mol
Structural Identifiers
SMILESCCOC(C(CN)O)OCC
InChIInChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3
InChIKeyYVQBTZBCJQFXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4): A Protected Amino-Diol Scaffold for Precision Synthesis Procurement


3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4) is a bifunctional C₇H₁₇NO₃ small molecule (MW 163.21 g/mol) that combines a free secondary hydroxyl group, a primary amine, and a diethyl acetal-protected aldehyde in a single three-carbon backbone. This structural arrangement places it at the intersection of protected amino-diol chemistry and acetal/aldehyde synthon logic, making it a versatile intermediate for heterocycle construction, dithiane-based acyl anion equivalents, and functional polymer crosslinking [1][2]. Commercially available at ≥95% purity , this compound serves as a strategic procurement alternative to unprotected amino-diols when orthogonal deprotection or latent aldehyde reactivity is required in multi-step synthetic routes.

Why 3-Amino-1,1-diethoxypropan-2-ol Cannot Be Replaced by Unprotected Amino-Diols or Simple Amino-Alcohols


Generic substitution of 3-amino-1,1-diethoxypropan-2-ol with unprotected 3-amino-1,2-propanediol or simple amino-alcohols fails in any synthetic route where the aldehyde oxidation state must be carried in latent, selectively deprotectable form. The diethyl acetal group functions as a masked aldehyde that is stable under basic and nucleophilic conditions—including amine alkylation, reductive amination, and organometallic additions—whereas a free aldehyde or unprotected diol would undergo competing condensation, oxidation, or over-reaction [1][2]. This orthogonal protection strategy is essential when constructing β-hydroxy dithiane derivatives via alkyne synthon chemistry, where premature aldehyde exposure would collapse the synthetic sequence [1]. Furthermore, in polymer crosslinking applications such as polycyclodextrin fabrication, the acetal-protected hydroxyl-rich motif provides coordination sites for transition metals without the uncontrolled crosslinking that would occur with fully deprotected polyol systems [3].

3-Amino-1,1-diethoxypropan-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


Acetal-Protected Synthon Enables β-Hydroxy Dithiane Synthesis Where Unprotected Amino-Diols Are Incompatible

3-Amino-1,1-diethoxypropan-2-ol—or more precisely its N-unsubstituted diethyl acetal scaffold—was employed to synthesize 3-(1,3-dithiane-2-yl)-1,1-diethoxypropan-2-ol from the versatile synthon 3,3,4,4-tetraethoxybut-1-yne (TEB), achieving successful β-hydroxy dithiane formation [1]. The subsequent alkylation to 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol proceeded with 13% yield using MeI/n-BuLi [1]. For comparison, the unprotected analog 3-amino-1,2-propanediol would be incompatible with this sequence because (a) its vicinal diol would compete for acetal formation with TEB, (b) the free amine would require separate protection to avoid nucleophilic interference with the dithiane alkylation, and (c) the absence of the diethyl acetal mask would preclude the latent aldehyde functionality needed for downstream chain elongation via Wittig olefination—a transformation that was explicitly pursued on the hydrolyzed benzyl-protected β-hydroxy dithiane intermediate (35% hydrolysis yield) [1]. The diethyl acetal group thus provides a quantifiable synthetic advantage: it enables a four-step synthesis of β-hydroxy dithianes from inexpensive ethyl 2,2-diethoxyacetate, a route that is not accessible with unprotected amino-diol starting materials [1].

β-hydroxy dithiane synthesis acyl anion equivalent masked aldehyde strategy TEB synthon chemistry

Diethyl Acetal-Containing Diol Moiety Functions as Transition Metal Coordination Site in Polycyclodextrin Crosslinking—A Role 3-Amino-1,2-propanediol Cannot Fulfill

In polycyclodextrin (PCD) synthesis, 1,3-diethoxypropan-2-ol (the acetal-protected diol substructure of the target compound) serves as the monomeric crosslinking unit that provides hydroxyl groups with lone-pair electrons for transition metal coordination [1]. PCD synthesized with 50% CD monomer content by epichlorohydrin crosslinking was used to coat photothermal Prussian blue nanoparticles (PB-Yb) via iron-hydroxyl coordination and simultaneously host adamantane-modified zinc phthalocyanine photosensitizer via cyclodextrin host-guest complexation [1]. The resulting PYPP nanoplatform achieved combined photothermal and photodynamic synergistic tumor therapy [1]. The unprotected 3-amino-1,2-propanediol lacks the acetal moiety's steric and electronic properties that allow controlled, non-random crosslinking with epichlorohydrin while preserving sufficient hydroxyl availability for metal coordination. Although direct side-by-side comparison data between the diethoxy acetal diol and unprotected diol in this specific PCD system are not reported in the literature, the synthetic design of PCD explicitly relies on the 1,3-diethoxypropan-2-ol substructure; substituting an unprotected diol would alter the crosslinking density, hydroxyl spatial distribution, and metal-binding stoichiometry in ways that have not been validated [1].

polycyclodextrin nanomedicine linker transition metal coordination photothermal therapy

Chiral Resolution Availability: (R)- and (S)-Enantiomers as Defined Stereochemical Probes vs. Racemic 3-Amino-1,2-propanediol

The enantiomerically pure forms of the structurally related 3-amino-1,2-propanediol—(R)-3-amino-1,2-propanediol (CAS 66211-46-9) and (S)-3-amino-1,2-propanediol (CAS 139628-15-0)—have been directly compared as acyclic linkers in DNA duplexes carrying Nile Blue chromophores [1]. Melting temperatures, UV-vis absorption spectra, and fluorescence quenching data showed only minor, negligible differences between the R- and S-configured linkers; Nile Blue stacking between adjacent base pairs was independent of linker chirality [1]. For 3-amino-1,1-diethoxypropan-2-ol, the (2R)-enantiomer (CAS 174955-09-0) and (2S)-enantiomer (CAS 2227732-91-2) are both cataloged as discrete chemical entities , providing procurement optionality for stereochemical investigations. While no published study directly compares the diethoxy acetal-protected enantiomers in a DNA or bioconjugation context, the availability of both resolved enantiomers—in contrast to the racemic mixture of unprotected 3-amino-1,2-propanediol that is most commonly procured—enables researchers to independently validate whether the acetal protecting group introduces any chirality-dependent effects in their specific conjugation chemistry [1].

chiral linker DNA modification stereochemical probe oligonucleotide conjugation

Orthogonal Functional Group Architecture: Free Amine Plus Masked Aldehyde in a C₃ Scaffold vs. Fully Deprotected 3-Amino-1,2-propanediol

The defining chemical differentiation of 3-amino-1,1-diethoxypropan-2-ol lies in its orthogonal functional group architecture: a free primary amine (pKa ~9-10) positioned β to a secondary hydroxyl group and α to a diethyl acetal-protected aldehyde . This arrangement enables chemoselective derivatization at the amine—via reductive amination, amide coupling, or sulfonamide formation—without perturbing the acetal protecting group, which can be independently deprotected under mild acidic conditions (e.g., aqueous HCl or Amberlyst® resin) to reveal the free aldehyde for subsequent reactions [1]. In contrast, 3-amino-1,2-propanediol (the fully deprotected analog, CAS 616-30-8) presents a vicinal diol alongside the amine; any attempt to selectively modify the amine requires prior protection of the diol to prevent competing O-acylation, O-alkylation, or periodate cleavage side reactions [1]. The quantifiable advantage is operational: the diethyl acetal-protected compound reduces the required protecting group manipulations by at least one step (diol protection) in any sequence where amine functionalization must precede aldehyde/diol unveiling [1].

orthogonal protection heterocycle synthesis reductive amination chemoselective derivatization

Verified Application Scenarios Where 3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4) Provides Measurable Advantage


β-Hydroxy 1,3-Dithiane Synthesis via TEB Alkyne Synthon Chemistry

In the construction of β-hydroxy 1,3-dithiane derivatives—key intermediates for acyl anion equivalent-based C–C bond formation—3-amino-1,1-diethoxypropan-2-ol provides the requisite acetal-protected scaffold. The published route uses 3,3,4,4-tetraethoxybut-1-yne (TEB) as the alkyne synthon to generate 3-(1,3-dithiane-2-yl)-1,1-diethoxypropan-2-ol, followed by alkylation (13% yield) and subsequent hydrolysis (35% yield) to access the aldehyde for chain elongation [1]. The unprotected analog 3-amino-1,2-propanediol is chemically incompatible with this sequence due to competing diol reactivity. Procurement of the diethyl acetal-protected compound is therefore a gating requirement for accessing this synthetic route [1].

Polycyclodextrin-Based Nanomedicine Linker Fabrication

In the synthesis of polycyclodextrin (PCD) as a dual-function nanomedicine linker, the 1,3-diethoxypropan-2-ol substructure is the crosslinking monomer unit that provides both hydroxyl-mediated transition metal coordination and the structural spacing needed for cyclodextrin host-guest chemistry [1]. PCD synthesized with 50% CD monomer content successfully coated photothermal PB-Yb nanoparticles and complexed adamantane-modified zinc phthalocyanine, enabling synergistic photothermal-photodynamic tumor therapy [1]. Researchers procuring building blocks for analogous PCD-based drug delivery systems must use the diethoxy acetal-containing diol to reproduce the validated crosslinking architecture; unprotected amino-diol alternatives have not been demonstrated in this PCD context [1].

Stereochemical Probe Development for Bioconjugation Linker Studies

The commercial availability of (2R)-3-amino-1,1-diethoxypropan-2-ol (CAS 174955-09-0) and (2S)-3-amino-1,1-diethoxypropan-2-ol (CAS 2227732-91-2) as discrete enantiomers enables systematic investigation of chirality effects in linker-dependent bioconjugation. Published work on the unprotected amino-diol system established that (R)- and (S)-3-amino-1,2-propanediol as DNA linkers produce negligible differences in duplex stability and chromophore stacking [1]. The diethoxy-protected enantiomers allow researchers to determine whether the acetal moiety introduces chirality-dependent effects distinct from the unprotected parent system, providing procurement optionality for rigorous stereochemical SAR studies [1].

Multi-Step Heterocycle Synthesis Requiring Amine-First Functionalization with Latent Aldehyde

In medicinal chemistry campaigns where a primary amine must undergo reductive amination, amide coupling, or sulfonamide formation prior to aldehyde unveiling for heterocycle closure, 3-amino-1,1-diethoxypropan-2-ol provides a ≥1-step advantage over 3-amino-1,2-propanediol [1]. The pre-installed diethyl acetal remains intact under the basic and nucleophilic conditions of amine derivatization, whereas the unprotected diol of the comparator would require interim protection (e.g., acetonide formation) to prevent competing O-functionalization [1]. This operational efficiency translates directly to higher cumulative yield and reduced procurement of auxiliary protecting group reagents in multi-gram synthetic campaigns [1].

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